2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate
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Overview
Description
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of xanthylium and carboxybenzoate groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,6-bis(dimethylamino)xanthylium with 4-carboxy-3,6-dichlorobenzoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: The compound is employed in biological assays and imaging techniques due to its fluorescent properties.
Industry: The compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate involves its interaction with specific molecular targets. The xanthylium group is known to interact with nucleic acids and proteins, leading to changes in their structure and function. This interaction is often mediated through non-covalent bonds such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-5-carboxybenzoate: This compound is structurally similar but differs in the position of the carboxy group.
3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxybenzoate: Another similar compound with slight variations in the substituent groups.
Uniqueness
2-(3,6-Bis(dimethylamino)xanthylium-9-yl)-4-carboxy-3,6-dichlorobenzoate is unique due to the presence of both xanthylium and dichlorobenzoate groups, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and fluorescence characteristics.
Properties
IUPAC Name |
4-carboxy-2,5-dichloro-3-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O5/c1-28(2)12-5-7-14-18(9-12)34-19-10-13(29(3)4)6-8-15(19)20(14)22-21(25(32)33)17(26)11-16(23(22)27)24(30)31/h5-11H,1-4H3,(H-,30,31,32,33) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBAKBINTIFGKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C(=CC(=C4C(=O)O)Cl)C(=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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